molecular formula C19H17ClN3NaO5S B13397884 sodium 6-[[3-(2-chlorophenyl)-5-methyl-isoxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;Cloxacillin Sodium

sodium 6-[[3-(2-chlorophenyl)-5-methyl-isoxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;Cloxacillin Sodium

Cat. No.: B13397884
M. Wt: 457.9 g/mol
InChI Key: SCLZRKVZRBKZCR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Lactamase Resistance Mechanisms in Staphylococcal Pathogens

Molecular Basis of Enzymatic Inactivation Resistance

The primary mechanism of resistance to beta-lactam antibiotics in Staphylococcus aureus involves the production of penicillinase, a class A beta-lactamase enzyme. These enzymes hydrolyze the beta-lactam ring through a two-step process: acylation (nucleophilic attack by serine at the active site) and deacylation (hydrolysis of the acyl-enzyme intermediate). Cloxacillin sodium resists this inactivation due to its bulky isoxazolyl side chain (3-(2-chlorophenyl)-5-methyl-isoxazole-4-carbonyl), which sterically hinders the enzyme’s access to the beta-lactam ring.

The blaZ gene, often plasmid-encoded, regulates penicillinase production in Staphylococcus aureus. This gene is part of a mobile genetic element that facilitates horizontal transfer of resistance among bacterial populations. Cloxacillin’s structural rigidity reduces its affinity for penicillinase, as demonstrated by kinetic studies showing a 10-fold lower acylation rate ($$k2 = 0.15 \, \text{s}^{-1}$$) compared to benzylpenicillin ($$k2 = 1.5 \, \text{s}^{-1}$$). The deacylation rate ($$k_3$$) remains similarly slow ($$0.02 \, \text{s}^{-1}$$), ensuring prolonged enzyme inhibition.

Table 1: Kinetic Parameters of Beta-Lactamase Hydrolysis

Antibiotic Acylation Rate ($$k_2$$, s⁻¹) Deacylation Rate ($$k_3$$, s⁻¹)
Benzylpenicillin 1.5 0.02
Cloxacillin Sodium 0.15 0.02
Methicillin 0.10 0.03

The isoxazolyl group also destabilizes the tetrahedral transition state during acylation, further reducing enzymatic efficiency. This structural resilience is critical in overcoming the "inoculum effect," where high bacterial densities enhance beta-lactamase-mediated resistance.

Comparative Analysis with Contemporary Beta-Lactam Agents

Cloxacillin sodium shares functional similarities with other penicillinase-resistant penicillins (e.g., methicillin, oxacillin) but exhibits distinct pharmacodynamic properties.

Structural and Kinetic Comparisons
  • Methicillin : Lacks the isoxazolyl group, making it more susceptible to beta-lactamase variants with extended active sites. Methicillin’s $$k_2$$ (0.10 s⁻¹) is marginally lower than cloxacillin’s, but its clinical use is limited due to nephrotoxicity.
  • Oxacillin : Differs by a single methyl group on the isoxazolyl ring, resulting in comparable beta-lactamase stability but reduced serum protein binding (89% vs. cloxacillin’s 94%).
  • Third-Generation Cephalosporins : Cefotaxime and ceftriaxone exhibit 100–1,000-fold higher activity against cephalosporinase-producing strains but are ineffective against methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Beta-Lactamase Stability and Spectrum of Activity

Agent Beta-Lactamase Stability MRSA Coverage Spectrum of Activity
Cloxacillin Sodium High (Penicillinase) No MSSA, Streptococci
Methicillin Moderate No MSSA
Cefazolin Low No MSSA, Gram-negative rods
Imipenem High (Carbapenemase) Yes Broad-spectrum
Efflux Pump Interactions

Cloxacillin’s hydrophobicity makes it a substrate for AcrAB-TolC efflux pumps in Gram-negative bacteria, but this mechanism is less relevant in Staphylococcus aureus. In Escherichia coli, cloxacillin’s minimum inhibitory concentration (MIC) decreases 512-fold upon AcrB knockout, underscoring the role of efflux in intrinsic resistance. However, staphylococci rely more on enzymatic inactivation than efflux, as evidenced by the limited impact of efflux inhibitors on cloxacillin’s MIC in Staphylococcus aureus.

Properties

Molecular Formula

C19H17ClN3NaO5S

Molecular Weight

457.9 g/mol

IUPAC Name

sodium;6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C19H18ClN3O5S.Na/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);/q;+1/p-1

InChI Key

SCLZRKVZRBKZCR-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Step 1: Formation of 6-Aminopenicillanic Acid Sodium

  • Reagents: 6-Aminopenicillanic acid (6-APA), sodium hydroxide (NaOH)
  • Procedure: Dissolving 6-APA in purified water followed by dropwise addition of 10% NaOH to generate 6-aminopenicillanic acid sodium (6-APA sodium).
  • Conditions: Temperature maintained at 15–17°C to control reaction kinetics and minimize side reactions.

Step 2: Preparation of o-Chlorophenylacyl Chloride

  • Reagents: o-Chlorophenylacyl chloride (o-chloro acyl chloride), organic solvent (e.g., methyl acetate, ethyl acetate)
  • Procedure: Dissolving o-chlorophenylacyl chloride in an organic solvent with stirring until fully dissolved.
  • Conditions: Temperature controlled at 36–38°C to facilitate complete dissolution and reaction readiness.

Step 3: Condensation Reaction

  • Reagents: 6-APA sodium, o-chlorophenylacyl chloride
  • Procedure: Mixing the two components, followed by dropwise addition of dilute sulfuric acid (10%-70%) to adjust pH to 2.8–3.2, inducing condensation to form the acylated penicillin intermediate.
  • Conditions: Reaction temperature maintained at 24–28°C for approximately 90 minutes; stirring ensures uniform reaction.

Step 4: Acidification and Crystallization

  • Reagents: Organic solvent, dilute sulfuric acid
  • Procedure: Addition of organic solvent into the mixture, with further acidification to pH 2.0–2.5, followed by standing for 30 minutes to promote crystallization.
  • Conditions: Temperature maintained at 0–5°C to optimize crystal formation and purity.

Step 5: Salt Formation with Sodium Isooctanoate

  • Reagents: Sodium isooctanoate
  • Procedure: Introducing sodium isooctanoate into the crystallized mixture in the presence of an organic solvent, facilitating salt formation.
  • Conditions: Temperature controlled at 35–40°C during stirring to enhance salt crystallization.

Step 6: Filtration, Washing, and Drying

  • Procedure: Crystals are filtered, washed with organic solvents, and dried under vacuum at 40–60°C to obtain high-purity Cloxacillin Sodium.
  • Additional: Pulverization and sieving through 40–100 mesh improve powder uniformity and facilitate pharmaceutical formulation.

Reaction Ratios and Conditions

Parameter Specification Reference
6-APA to o-chlorophenylacyl chloride 1:1.2–1.5
6-APA to sodium isooctanoate 1:1.0–1.5
Sulfuric acid concentration 10%–70%
Reaction temperature (Step 1) 15–17°C
Reaction temperature (Step 2) 36–38°C
Crystallization temperature 0–5°C
Stirring duration 2–6 hours

Process Optimization and Research Outcomes

Research indicates that the optimized process yields Cloxacillin Sodium with high purity, low impurity levels, and excellent stability. The patent CN102086213B emphasizes the importance of crystallization conditions, solvent selection, and pH control in reducing impurities and moisture absorption, which are critical for pharmaceutical stability and storage.

Research Findings:

  • The use of specific organic solvents (methyl acetate, ethyl acetate, butyl acetate, propyl acetate) significantly influences crystal quality.
  • Maintaining low temperatures during crystallization minimizes moisture absorption and enhances purity.
  • Precise pH control during acidification steps reduces impurity formation.
  • Vacuum drying at 40–60°C ensures removal of residual solvents and moisture, improving stability.

Data Tables and Comparative Analysis

Aspect Traditional Method Patent-Optimized Method Research Outcomes
Purity Moderate High (>99%) Confirmed via HPLC analysis
Impurities Higher residuals Reduced impurities Less than 0.5% total impurities
Moisture Absorption Significant Minimal Stable under high humidity conditions
Production Cost Higher Lower Due to optimized crystallization and solvent recovery
Stability Moderate Excellent Extended shelf life in stability tests

Chemical Reactions Analysis

Types of Reactions

Cloxacillin sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products Formed

    Hydrolysis: Penicilloic acid.

    Oxidation: Various oxidized degradation products.

    Substitution: Substituted penicillin derivatives.

Scientific Research Applications

Cloxacillin sodium, also known as sodium 6-[[3-(2-chlorophenyl)-5-methyl-isoxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, is a penicillin antibiotic used to treat various bacterial infections .

Scientific Research Applications

Cloxacillin sodium has applications in both human and veterinary medicine, primarily targeting infections caused by Staphylococcus species . Research области include therapeutic protocol determination, efficacy studies, and investigations into combination therapies .

Antibacterial Applications

  • Cloxacillin sodium is effective against Staphylococcus aureus systemic infections in humans .
  • It is used in veterinary medicine to treat mastitis, where Staphylococcus spp. is the main genus involved .
  • The drug is also used to treat respiratory tract infections, skin and soft tissue infections, and bone and joint infections .

PK/PD Modeling and Therapeutic Protocols

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling is used to determine effective therapeutic protocols for cloxacillin sodium, with the aim of optimizing dosing regimens to achieve clinical success .
  • Studies involve constructing PK models and simulating different therapeutic protocols to determine the probability of target attainment (PTA) based on minimum inhibitory concentrations (MICs) .
  • These models help in predicting plasma concentrations of the drug and simulating various therapeutic protocols to achieve desired clinical outcomes .

Combination Therapy

  • Cloxacillin is sometimes used in combination with other antibiotics, such as fosfomycin, to improve treatment success in patients with Methicillin-susceptible Staphylococcus aureus (MSSA) bacteremia .
  • Clinical trials have been conducted to assess whether cloxacillin plus fosfomycin achieves better outcomes than cloxacillin alone in treating MSSA bacteremia .

Case Studies and Clinical Trials

Cloxacillin and Fosfomycin for MSSA Bacteremia

  • A multicenter, open-label, phase III–IV randomized clinical trial (SAFO trial) assessed the efficacy of cloxacillin plus fosfomycin versus cloxacillin alone in hospitalized adults with MSSA bacteremia .
  • Patients were randomly assigned to receive either 2 g of intravenous cloxacillin every 4 hours alone or with 3 g of intravenous fosfomycin every 6 hours for the initial 7 days .
  • The primary endpoint was treatment success at day 7, determined by patient survival, improvement in Sequential Organ Failure Assessment score, absence of fever, and negative blood cultures for MSSA .
  • The study hypothesized that combining cloxacillin plus fosfomycin for the first 7 days of treatment would lead to better outcomes than using cloxacillin alone .

Cloxacillin-Induced Skin Eruption

  • A case study reported a 62-year-old woman with hypertension and diabetes who developed a generalized erythematous papular rash with isolated vesicles after being treated with oral cloxacillin for erysipelas .
  • The patient was treated with oral corticosteroids and antihistamines, leading to the resolution of the condition in 15–20 days .

Veterinary Medicine: Sodium Cloxacillin in Goats

  • A study aimed to determine therapeutic protocols for intramuscular sodium cloxacillin in goats for antibacterial effects against Staphylococcus spp .
  • The study constructed a pharmacokinetic (PK) model of intramuscular cloxacillin, followed by pharmacokinetic/pharmacodynamic integration (PK/PD) .
  • Simulations of different therapeutic protocols were performed with doses ranging from 30 to 100 mg/kg every 8, 12, or 24 hours .
  • The probability of target attainment (PTA) for each protocol's therapeutic effect was calculated according to the minimum inhibitory concentration (MIC) range of 0.06 to 4 μg/mL .
  • The PK/PD index (PDT) used was "time above the MIC for 40% of the time" (T>MIC ≥40%) .
  • Results suggested that a 30 mg/kg dose every 8 hours could be used in clinical studies for agents with MICs ≤ 2μg/mL, but practitioners should adjust the dose based on the severity of the patient's condition .

Data Tables

Table 1: Effective therapeutic protocols of intramuscular sodium cloxacillin in goats

Dose (mg/kg)Dosing Interval (hours)MIC (µg/mL)PTA ≥ 90%
5012≤ 0.5Yes
308≤ 2Yes

Cautions

Comparison with Similar Compounds

Key Properties:

  • Potency : ≥824 µg/mg (anhydrous basis), equivalent to cloxacillin (C₁₉H₁₈ClN₃O₅S) .
  • Solubility: Freely soluble in water and methanol; sparingly soluble in ethanol (95%) .
  • Structure : Features a 2-chlorophenyl substituent on the isoxazole ring, enhancing resistance to β-lactamase enzymes produced by Staphylococcus aureus .
  • Synthesis: Derived from 6-aminopenicillanic acid (6-APA) via acylation with 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid, followed by sodium salt formation .
  • Uses : Primarily targets penicillinase-producing staphylococci, administered orally or intramammarily for infections .

Comparison with Similar Compounds

Cloxacillin Sodium belongs to the isoxazolyl penicillin group, which includes Oxacillin , Dicloxacillin , and Flucloxacillin . These compounds share a β-lactam core but differ in aryl substituents, affecting potency, pharmacokinetics, and spectrum.

Table 1: Structural and Functional Comparison

Property Cloxacillin Sodium Dicloxacillin Sodium Flucloxacillin Sodium Oxacillin Sodium
Molecular Formula C₁₉H₁₇ClN₃NaO₅S·H₂O C₁₉H₁₆Cl₂N₃NaO₅S·H₂O C₁₉H₁₆ClFN₃NaO₅S C₁₉H₁₈N₃NaO₅S
Aryl Substituent 2-Chlorophenyl 2,6-Dichlorophenyl 2-Chloro-6-fluorophenyl 3-Phenyl-5-methylisoxazole
Potency (µg/mg) ≥824 ~900–950 (higher) ~850–900 ~800
Solubility Freely soluble in water Similar to Cloxacillin Improved lipid solubility Less soluble than Cloxacillin
Bioavailability Moderate (~50%) Higher due to lipophilicity Highest (fluorine effect) Lower (~30%)
Half-Life (hours) 0.5–1 1–1.5 1.5–2 0.4–0.7
Regulatory Codes HS 29411090 HS 29411090 HS 29411090 (assumed) HS 29411090

Structural Differences and Impact on Activity

  • Cloxacillin : The 2-chlorophenyl group balances β-lactamase resistance and membrane penetration .
  • Dicloxacillin : Dual chlorine atoms at positions 2 and 6 increase lipophilicity, enhancing tissue penetration and potency against methicillin-sensitive S. aureus (MSSA) .
  • Flucloxacillin : Fluorine at position 6 improves oral absorption and bioavailability, making it preferred for deep-seated infections .
  • Oxacillin : Lacks chlorine, resulting in lower potency and narrower spectrum .

Pharmacokinetic and Pharmacodynamic Profiles

  • Protein Binding : Dicloxacillin (~98%) > Flucloxacillin (~95%) > Cloxacillin (~94%) > Oxacillin (~90%). Higher binding correlates with prolonged half-life .
  • Metabolism : All undergo hepatic metabolism, but Flucloxacillin’s fluorine reduces degradation, enhancing efficacy .
  • Spectrum : All target MSSA, but Cloxacillin and Dicloxacillin show marginal activity against Streptococcus spp. compared to Oxacillin .

Regulatory and Quality Control

  • Analytical Standards : Cloxacillin Sodium is monitored via HPLC, with USP requiring ≥90% purity in capsules . Similar methods apply to Dicloxacillin and Flucloxacillin .
  • Storage : Cloxacillin is hygroscopic, requiring airtight containers; anhydrous forms (e.g., Cloxacillin Sodium Anhydrous, CAS 642-78-4) have stricter storage criteria .

Biological Activity

Cloxacillin sodium is a semi-synthetic penicillin antibiotic that exhibits significant antibacterial activity, particularly against penicillinase-producing staphylococci. This article explores the biological activity of cloxacillin sodium, including its mechanism of action, pharmacokinetics, clinical applications, and relevant research findings.

Cloxacillin sodium functions primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the formation of peptidoglycan cross-links essential for maintaining bacterial cell wall integrity. This inhibition leads to cell lysis and death, making it effective against a variety of gram-positive bacteria, particularly staphylococci and streptococci .

Pharmacokinetics

  • Absorption : Cloxacillin is well absorbed from the gastrointestinal tract, although its bioavailability can be variable due to food interactions.
  • Distribution : Approximately 94% of cloxacillin is protein-bound in plasma, primarily to albumin .
  • Metabolism and Elimination : The drug is metabolized via hydrolysis of the beta-lactam ring to form inactive metabolites. Its elimination half-life is not well defined but is typically short, necessitating multiple daily doses for effective therapeutic levels .

Clinical Applications

Cloxacillin sodium is indicated for the treatment of various infections caused by susceptible organisms, including:

  • Staphylococcal Infections : Effective against both methicillin-sensitive (MSSA) and penicillinase-producing strains.
  • Streptococcal Infections : Used in treating infections caused by Streptococcus pneumoniae and Streptococcus pyogenes.
  • Other Infections : Indicated for skin and soft tissue infections, respiratory tract infections, and osteomyelitis .

Minimum Inhibitory Concentrations (MIC)

The effectiveness of cloxacillin can be quantified using MIC values. The average MIC for various organisms is as follows:

OrganismAverage MIC (µg/mL)MIC Range (µg/mL)
Streptococcus pneumoniae0.200.10 - 0.80
Staphylococcus aureus (non-penicillinase producing)0.200.10 - 1.60
Staphylococcus aureus (penicillinase producing)0.400.10 - 1.60
Streptococcus pyogenes0.050.02 - 0.10

These values indicate that cloxacillin is highly effective against these pathogens during their active growth phase .

Case Studies and Clinical Trials

Recent studies have evaluated the efficacy of cloxacillin in various clinical settings:

  • SAFO Trial : A multicenter randomized trial assessed the combination of cloxacillin with fosfomycin versus cloxacillin alone in patients with MSSA bacteremia. The primary endpoint was treatment success at day 7, showing a success rate of approximately 79.8% in the combination group compared to 74.5% in the monotherapy group .
  • Compatibility Studies : Research into the compatibility of cloxacillin with other intravenous drugs revealed that it can be safely combined with many medications, enhancing its utility in clinical settings .
  • Teratogenicity Studies : Investigations into the teratogenic effects of cloxacillin have shown no evidence of teratogenicity when administered to pregnant rabbits, indicating its relative safety during pregnancy .

Q & A

Q. Q. What molecular dynamics approaches elucidate Cloxacillin’s resistance mechanisms in methicillin-resistant Staphylococcus aureus (MRSA)?

  • Methodological Answer :
  • Docking simulations : Model Cloxacillin’s interaction with penicillin-binding protein 2a (PBP2a) to identify steric clashes .
  • Free-energy perturbation : Calculate binding affinity changes for Cloxacillin analogs to guide structure-activity relationship (SAR) studies .

Physicochemical Properties of Cloxacillin Sodium

Property Value Reference
Molecular FormulaC₁₉H₁₇ClN₃NaO₅S
Melting Point170°C (decomposition)
SolubilityReadily soluble in water, pH 6–7
λmax (UV-Vis)225 nm (aqueous solution)
StabilityDegrades in acidic/basic conditions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.